tert-Octyl mercaptan

Description

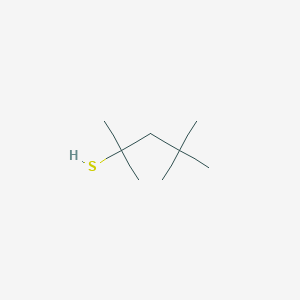

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylpentane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLAEIZEPJAELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S, Array | |

| Record name | TERT-OCTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059707 | |

| Record name | 2-Pentanethiol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | tert-Octyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

154-166 °C, 155 °C | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (46 °C) (Open cup), 46 °C o.c. | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.848 at 15.5 °C, Relative density (water = 1): 0.85 | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.0 (Air = 1), Relative vapor density (air = 1): 5.0 | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.93 [mmHg], 5.20 mm Hg at 25 °C /Extrapolated/ | |

| Record name | tert-Octyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-59-3 | |

| Record name | TERT-OCTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4-Trimethyl-2-pentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Octyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Octyl mercaptan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/t-octyl-mercaptan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Pentanethiol, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanethiol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylpentane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K908VW4U2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-74 °C | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tertiary Mercaptans from Isobutylene Homopolymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing tertiary mercaptans from isobutylene homopolymers. Focusing on acid-catalyzed and free-radical addition reactions of hydrogen sulfide (H₂S) to oligomers of isobutylene, such as diisobutylene, triisobutylene, and tetraisobutylene, this document offers detailed experimental protocols, quantitative data analysis, and mechanistic insights to aid in research and development.

Introduction

Tertiary mercaptans, particularly those derived from isobutylene homopolymers like tertiary dodecyl mercaptan (TDM), are crucial intermediates in various industrial and pharmaceutical applications. They are widely utilized as chain transfer agents in polymerization processes to control molecular weight and as building blocks for the synthesis of antioxidants, lubricant additives, and active pharmaceutical ingredients.[1][2] The synthesis of these compounds primarily involves the direct addition of hydrogen sulfide across the double bond of a branched olefin. This guide will explore the two predominant methodologies: acid-catalyzed (Markovnikov) addition and free-radical (anti-Markovnikov) addition.

Acid-Catalyzed Synthesis of Tertiary Mercaptans

The acid-catalyzed addition of hydrogen sulfide to isobutylene homopolymers is a well-established method that follows Markovnikov's rule, leading to the formation of a tertiary thiol. This process involves the protonation of the olefin to form the most stable carbocation, which is subsequently attacked by H₂S.[3][4] A variety of acid catalysts can be employed, with heterogeneous catalysts like cation exchange resins offering significant advantages in terms of separation and reusability.[5]

Heterogeneous Catalysis using Cation Exchange Resins

Solid acid catalysts, such as sulfonated styrene-divinylbenzene copolymer resins (e.g., Amberlyst 15), are highly effective for the synthesis of tertiary mercaptans.[5] This method offers high yields and selectivity, especially at lower temperatures, which suppress the formation of undesirable byproducts from the decomposition of the isobutylene homopolymer.[5]

Materials:

-

Diisobutylene (DIB)

-

Hydrogen Sulfide (H₂S)

-

Dry sulfonated cation exchange resin (e.g., Amberlyst 15)

Equipment:

-

Tubular reactor (e.g., 135 cm length, 20 mm bore) packed with the catalyst

-

High-pressure liquid pump for olefin feed

-

Gas mass flow controller for H₂S feed

-

Back pressure regulator to maintain reaction pressure

-

Gas-liquid separator for product collection and degassing

Procedure:

-

Pack the tubular reactor with 200 ml of dry Amberlyst 15 resin. The resin should be dried prior to use, for instance, by heating for 6 hours at 80°C to achieve a water content of less than 0.2%.[6]

-

Continuously feed liquid diisobutylene at a rate of 448 g/h into the reactor.

-

Simultaneously, introduce gaseous hydrogen sulfide at a rate of 544 g/h. This corresponds to a molar excess of H₂S. Molar ratios of H₂S to isobutylene homopolymer typically range from 1.2 to 10.[5]

-

Maintain the reaction pressure at 10 bars using a back pressure regulator. The operational pressure can range from 1 to 50 bars.[5]

-

Control the reaction temperature. For optimal selectivity, temperatures below 45°C are recommended, preferably between 0°C and 35°C.[5]

-

The liquid effluent is continuously collected from the reactor outlet.

-

The collected crude product is degassed to remove dissolved, unreacted hydrogen sulfide.

-

The product composition is analyzed by gas chromatography to determine conversion and yield. If necessary, unconverted diisobutylene can be recycled.[6]

| Temperature (°C) | DIB Conversion (%) | TOM Yield (%) | Tert-Butyl Mercaptan Yield (%) | Other Byproducts (%) |

| 45 | 98.0 | 81.2 | 4.2 | 11.0 |

| 30 | 97.6 | 91.0 | 0.2 | 5.0 |

| 20 | 97.3 | 92.5 | 0.0 | 4.0 |

| 10 | 97.1 | 93.0 | 0.0 | 3.6 |

| 5 | 96.5 | 94.2 | 0.0 | 2.5 |

| Temperature (°C) | TIB Conversion (%) | TDM Yield (%) | Lighter Mercaptans Yield (%) | Other Byproducts (%) |

| 45 | 70.0 | 68.0 | 10.0 | 12.0 |

| 30 | 65.0 | 76.0 | 2.0 | 8.0 |

| 20 | 62.0 | 79.0 | 0.5 | 6.0 |

| 10 | 60.0 | 81.0 | 0.2 | 5.0 |

Note: Yields of TDM are calculated based on the converted TIB. The lower conversion at reduced temperatures can be compensated by recycling the unreacted TIB, which improves the overall output of the desired high-purity TDM.[5]

Homogeneous Catalysis

Other acid catalysts such as boron trifluoride (BF₃) and aluminum trichloride (AlCl₃) are also used, particularly in industrial settings.[2] These Lewis acids facilitate the addition of H₂S to the olefin.

-

Catalyst: Boron trifluoride, often as a complex with diethyl ether, or aluminum trichloride.[2][7]

-

Reactants: Triisobutylene or propylene tetramer are common feedstocks for TDM production.[2]

-

Temperature: The reaction is often carried out at low temperatures, potentially as low as -40°C, to minimize side reactions like oligomerization of the olefin.[7]

-

Work-up: The reaction is typically quenched with an aqueous alkaline solution to stop the reaction and remove the catalyst by extraction.[7] The organic phase is then washed, dried, and the product is purified by distillation.

Free-Radical Synthesis of Mercaptans

The free-radical addition of hydrogen sulfide to olefins provides an alternative synthetic route. This reaction, often initiated by peroxides or UV light, proceeds via an anti-Markovnikov mechanism.[1][3] This means the thiol group adds to the less substituted carbon of the double bond. While this would typically lead to a primary mercaptan from a terminal olefin, the complex isomeric mixture of isobutylene homopolymers can result in a variety of products.

A key advantage of this method is its applicability to a wider range of olefin structures. The reaction is initiated by the formation of a thiyl radical (HS•) from H₂S, which then adds to the alkene.[1]

This protocol is based on the synthesis of n-hexadecyl mercaptan and can be adapted for isobutylene homopolymers like triisobutylene.

Materials:

-

Triisobutylene

-

Hydrogen Sulfide (H₂S)

-

Radical Initiator (e.g., α,α'-azodiisobutyronitrile - AIBN)[8][9]

-

Solvent (e.g., cyclohexane)

Equipment:

-

Pressure-resistant reaction vessel (autoclave)

-

Stirring mechanism

-

Temperature control system

-

Distillation apparatus for purification

Procedure:

-

Charge the pressure-resistant vessel with the isobutylene homopolymer (e.g., triisobutylene), a suitable solvent like cyclohexane, and the radical initiator (e.g., 1-5% by weight of the olefin).[8]

-

Seal the vessel and introduce hydrogen sulfide under pressure. A molar excess of H₂S is typically used.

-

Heat the reaction mixture to a temperature sufficient to decompose the initiator (for AIBN, typically 60-90°C).[8][9] For example, the reaction can be conducted for 4 hours at 77-93°C.[8]

-

Maintain the reaction at the set temperature with stirring for several hours until the reaction is complete.

-

After cooling, vent the excess H₂S.

-

The reaction mixture is then subjected to distillation to recover any unreacted olefin and to purify the resulting mercaptan and any sulfide byproducts.[8]

Based on analogous reactions with other olefins, yields can be significant. For instance, the reaction with hexadecene-1 yielded 71.8% n-hexadecyl mercaptan and 17.5% di-n-hexadecyl sulfide based on the reacted olefin.[8] The specific yields and product distribution for isobutylene homopolymers would need to be determined experimentally.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental processes is crucial for understanding and optimizing the synthesis of tertiary mercaptans.

Diagrams

References

- 1. Free-radical addition - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US9663461B2 - Method for synthesising a mercaptan by adding hydrogen sulfide to an olefin - Google Patents [patents.google.com]

- 4. Tert-octyl mercaptan (CAS 7341-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]

- 6. This compound | C8H18S | CID 8851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. US2551813A - Free radical addition of h2s to olefins - Google Patents [patents.google.com]

- 9. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical and Physical Properties of tert-Octyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Octyl Mercaptan, also known as 2,4,4-trimethyl-2-pentanethiol, is a colorless liquid with a characteristic strong odor.[1][2] As an organosulfur compound, it finds applications as a lubricant additive and a polymer modifier.[3] Its distinct properties, including its reactivity as a chain transfer agent, make it a molecule of significant interest in various chemical processes. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its chemical behavior.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application. A summary of these properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference |

| Molecular Formula | C8H18S | [1] |

| Molecular Weight | 146.30 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Characteristic, strong | [1][2] |

| Boiling Point | 154-166 °C | [1] |

| Melting Point | -74 °C | [1][2] |

| Density | 0.848 g/cm³ at 15.5 °C | [1] |

| Vapor Density | 5.0 (Air = 1) | [1][2] |

| Vapor Pressure | 4.93 mmHg | [1][3] |

| Refractive Index | 1.454 at 20 °C/D | [1] |

| Solubility | Insoluble in water | [1][2] |

Safety and Flammability Properties

| Property | Value | Reference |

| Flash Point | 46 °C (open cup) | [2] |

| Explosive Limits | 0.8 - ? vol% in air | [2] |

| GHS Classification | Flammable liquid and vapor (H226), Toxic if swallowed (H301), Harmful in contact with skin (H312) | [1] |

| NFPA 704 Rating | Health: 2, Flammability: 2, Instability: 0 | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of thiols, characterized by the sulfur-hydrogen bond.

Reactivity Profile

-

Oxidation: Mercaptans can be oxidized to disulfides. This process is relevant in "sweetening" processes in the petroleum industry to remove odorous mercaptans. The overall reaction is: 4 RSH + O₂ → 2 RSSR + 2 H₂O

-

Chain Transfer Agent: In polymer chemistry, this compound can act as a chain transfer agent. This reaction helps to control the molecular weight of the resulting polymer by transferring the radical activity.

-

Reaction with Bases and Acids: It reacts with strong bases, strong acids, and strong reducing agents.[2]

-

Decomposition: When heated to decomposition, it emits toxic fumes, including hydrogen sulfide and sulfur oxides.[2]

-

Corrosivity: It can attack many metals and rubber.[2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached test tube into the Thiele tube, immersing the sample and thermometer bulb in the oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

This standard test method is used for determining the flash point of petroleum products.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Heat source

-

Stirrer

-

Ignition source

Procedure:

-

Pour the this compound sample into the test cup to the specified level.

-

Place the lid on the cup and ensure it is properly sealed.

-

Begin heating the sample at a slow, constant rate while continuously stirring.

-

At specified temperature intervals, apply the ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.

Determination of Density (Pycnometer Method)

A pycnometer provides a precise measurement of liquid density.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known density (ρ_water) at a specific temperature and weigh it again (m₂). The temperature should be controlled using a water bath.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound sample at the same temperature and weigh it (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Purity (Gas Chromatography - GC)

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound.

Apparatus:

-

Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Sulfur Chemiluminescence Detector - SCD).

-

A capillary column appropriate for separating sulfur compounds.

-

Carrier gas (e.g., Helium, Nitrogen).

-

Syringe for sample injection.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent.

-

Optimize the GC conditions, including oven temperature program, injector temperature, detector temperature, and carrier gas flow rate.

-

Inject a known volume of the standard solution into the GC to determine its retention time and peak area.

-

Inject a known volume of the sample to be analyzed under the same GC conditions.

-

Identify the peak corresponding to this compound based on its retention time.

-

The purity of the sample can be determined by comparing the peak area of the sample to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from standards of known concentrations.

Visualizations

The following diagrams illustrate key concepts related to the properties and reactivity of this compound.

References

Spectroscopic Analysis of tert-Octyl Mercaptan: A Technical Guide

Introduction

Tert-Octyl Mercaptan, systematically named 2,4,4-trimethylpentane-2-thiol, is an organosulfur compound with the chemical formula C8H18S.[1] As a tertiary thiol, its unique structural features—a bulky tert-butyl group adjacent to a thiol-bearing tertiary carbon—give rise to distinct spectroscopic signatures. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed experimental protocols, data interpretation, and workflow visualizations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, IR analysis is primarily used to confirm the presence of the key thiol (S-H) and alkane (C-H) functional groups.

Expected Spectral Data

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~2950 | C-H stretch (sp³ alkane) | Strong |

| ~2570 | S-H stretch (thiol) | Weak |

| ~1470 | C-H bend (methylene/methyl) | Medium |

| ~1365 | C-H bend (tert-butyl) | Medium |

| ~700 | C-S stretch | Weak |

| Table 1: Characteristic Infrared Absorption Bands for this compound. Data is inferred from typical values for thiol and alkane functional groups.[2][3] |

Experimental Protocol: Neat Liquid IR Spectroscopy

Given that this compound is a liquid at room temperature, a neat spectrum can be efficiently obtained using salt plates.[1]

-

Materials : Low-volatility this compound sample, two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, a pipette, and an FT-IR spectrometer.

-

Plate Preparation : Ensure the KBr plates are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

Sample Application : Place one to two drops of the liquid this compound sample onto the center of one KBr plate.

-

Film Formation : Place the second KBr plate on top of the first and gently rotate it a quarter turn to create a thin, uniform liquid film between the plates. The film should appear translucent without air bubbles.

-

Data Acquisition : Place the assembled plates into the sample holder of the FT-IR spectrometer. Acquire the spectrum according to the instrument's standard operating procedure. A background scan of the empty spectrometer should be performed first and automatically subtracted from the sample spectrum.

-

Cleaning : After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., methylene chloride or acetone), followed by ethanol, and dry them completely before storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom. PubChem confirms the availability of ¹H and ¹³C NMR spectra for this compound.[1]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will show distinct signals for the chemically non-equivalent protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | Singlet | 1H | Thiol proton (-S-H ) |

| ~1.6 | Singlet | 2H | Methylene protons (-CH₂ -) |

| ~1.4 | Singlet | 6H | Methyl protons on C2 (C(S)(CH₃ )₂) |

| ~1.0 | Singlet | 9H | Methyl protons on C4 (-C(CH₃ )₃) |

| Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃. Values are estimated based on standard chemical shift tables and the molecular structure.[4][5] |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | Methylene carbon (-C H₂-) |

| ~50 | Quaternary carbon attached to S (-C -S) |

| ~32 | Quaternary carbon of tert-butyl (-C -(CH₃)₃) |

| ~31 | Methyl carbons of tert-butyl (-C(C H₃)₃) |

| ~30 | Methyl carbons on C2 (C(S)(C H₃)₂) |

| Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃. Values are estimated based on standard chemical shift tables.[5] |

Experimental Protocol: ¹H and ¹³C NMR

-

Materials : this compound sample, deuterated solvent (e.g., CDCl₃), NMR tube, pipette, internal standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.[6]

-

Standard Addition : Add a small amount of TMS (typically included in the solvent by the manufacturer) to serve as the internal reference (δ 0.00 ppm).

-

Homogenization : Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Data Acquisition : Place the NMR tube in the spectrometer's autosampler or insert it manually. Acquire the ¹H spectrum using standard parameters. Following this, acquire the ¹³C{¹H} (proton-decoupled) spectrum. The acquisition time for ¹³C NMR will be significantly longer than for ¹H NMR.[7]

-

Data Processing : Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Calibrate the chemical shift axis using the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 146.29 g/mol .[8]

Expected Mass Spectral Data

Under electron impact (EI) ionization, the this compound molecule will ionize and fragment in a predictable manner.

| m/z Value | Proposed Fragment Ion |

| 146 | [M]⁺, Molecular ion |

| 113 | [M - SH]⁺, Loss of the sulfhydryl radical |

| 91 | [C₇H₁₅]⁺, Further fragmentation after SH loss (tentative) |

| 57 | [C₄H₉]⁺, tert-Butyl cation, a very stable fragment |

| Table 4: Predicted Major Fragments in the Electron Impact Mass Spectrum of this compound. |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Materials : Dilute solution of this compound in a volatile solvent (e.g., methanol or hexane), autosampler vial, gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent.

-

System Setup : The sample is typically introduced via a gas chromatograph to ensure purity and control the amount entering the ion source. Set the GC oven temperature program to elute the compound at an appropriate retention time.

-

Ionization : In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization to form the molecular ion (M⁺) and subsequent fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection : An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of this compound.

Proposed Mass Spectral Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

References

- 1. This compound | C8H18S | CID 8851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. rsc.org [rsc.org]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

A Technical Guide to the Solubility of tert-Octyl Mercaptan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-octyl mercaptan, a key intermediate in various chemical syntheses. Due to its branched alkyl structure and thiol functionality, understanding its behavior in different organic solvents is crucial for process optimization, reaction kinetics, and product purification. This document outlines the known solubility properties, provides a detailed experimental protocol for quantitative determination, and presents a logical workflow for solubility testing.

Core Concepts: "Like Dissolves Like"

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a molecule with a significant nonpolar alkyl component (a C8 branched chain) and a weakly polar thiol (-SH) group, its solubility is favored in solvents with similar characteristics. Thiols exhibit lower polarity and weaker hydrogen bonding capabilities compared to their alcohol analogues, which influences their solubility profile.[1][2]

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Miscible | The alkyl portion of the alcohols can interact with the octyl chain, and the hydroxyl group can have some interaction with the thiol group. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | These polar aprotic solvents can effectively solvate the this compound molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | The nonpolar character of ethers makes them good solvents for the largely nonpolar mercaptan. |

| Esters | Ethyl Acetate | Soluble / Miscible | Similar polarity to ketones and ethers, providing good solvation. |

| Hydrocarbons | Hexane, Heptane, Toluene | Soluble / Miscible | As nonpolar solvents, hydrocarbons are excellent solvents for the nonpolar octyl group of the mercaptan. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | These solvents are effective at dissolving a wide range of organic compounds, including thiols. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a gravimetric approach suitable for determining the solubility of a liquid, like this compound, in various organic solvents. This method can also be adapted to determine miscibility.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Calibrated pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material, 0.45 µm pore size)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution: a. Add a known volume (e.g., 5 mL) of the selected organic solvent to a glass vial. b. Add an excess of this compound to the solvent. The presence of a distinct second phase (undissolved mercaptan) should be visible. c. Securely seal the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solvent remains constant over time.

-

Sample Withdrawal and Filtration: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the undissolved mercaptan to settle. b. Carefully withdraw a known volume (e.g., 1 mL) of the supernatant (the saturated solution) using a calibrated pipette or syringe. c. Immediately filter the withdrawn sample through a syringe filter to remove any undissolved droplets of this compound. The filter material should be compatible with the solvent.

-

Gravimetric Analysis: a. Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker. b. Record the total weight of the dish/beaker and the solution. c. Gently evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used to expedite the process. d. Once the solvent is completely removed, weigh the dish/beaker containing the residual this compound. e. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation of Solubility: a. Weight of the solvent: (Total weight of dish + solution) - (Weight of dish + residual mercaptan) b. Weight of dissolved this compound: (Weight of dish + residual mercaptan) - (Weight of empty dish) c. Solubility ( g/100 g solvent): (Weight of dissolved mercaptan / Weight of the solvent) * 100 d. Solubility ( g/100 mL solvent): (Weight of dissolved mercaptan / Volume of solvent in the aliquot) * 100. To be more precise, the density of the solvent at the experimental temperature should be used to convert the weight of the solvent to volume.

For Determining Miscibility: Miscibility is the ability of two liquids to mix in all proportions, forming a homogeneous solution.[5]

-

Prepare a series of mixtures of this compound and the solvent in varying proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in sealed glass vials.

-

Agitate each mixture thoroughly at the desired temperature.

-

Visually inspect each mixture for the presence of a single, clear phase. The formation of two layers or a cloudy solution indicates immiscibility or partial miscibility. If a single clear phase is observed across all proportions, the two liquids are considered miscible.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

Logical Relationship for Solubility Prediction

The decision-making process for predicting the solubility of this compound in a given solvent can be visualized as follows.

References

Unveiling the Physicochemical Properties of tert-Octyl Mercaptan: A Technical Guide to Vapor Pressure and Boiling Point

For Immediate Release

This technical guide provides an in-depth analysis of the vapor pressure and boiling point of tert-Octyl mercaptan (CAS No. 141-59-3), a compound of significant interest to researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document collates and presents key quantitative data, details the experimental methodologies for their determination, and illustrates the fundamental principles governing these physical properties.

Executive Summary

This compound, also known as 2,4,4-trimethyl-2-pentanethiol, is a colorless liquid with a characteristic odor.[1][2] A thorough understanding of its vapor pressure and boiling point is critical for its safe handling, application in chemical synthesis, and for predicting its environmental fate. This guide serves as a comprehensive resource, consolidating available data and outlining the standardized methods for their measurement.

Quantitative Data

The boiling point and vapor pressure of this compound have been determined by various sources. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: Boiling Point of this compound

| Parameter | Value | Source |

| Boiling Point | 154-166 °C | Hawley's Condensed Chemical Dictionary[1][3] |

| Boiling Point | 155 °C | ILO-WHO International Chemical Safety Cards[1][2][3] |

| Boiling Point | 156 °C | ChemicalBook Safety Data Sheet[4] |

Table 2: Vapor Pressure of this compound

| Parameter | Value | Conditions | Source |

| Vapor Pressure | 4.93 mmHg | Not Specified | PubChem[1][3] |

| Vapor Pressure | 4.93 mm Hg | Not Specified | Haz-Map[5][6] |

| Vapor Pressure | 5.20 mmHg | 25 °C (Extrapolated) | Hazardous Substances Data Bank[7][8][9] |

| Vapor Pressure | 4.95 mmHg | 25 °C | ChemicalBook Safety Data Sheet[4] |

Experimental Protocols

The determination of boiling point and vapor pressure for volatile liquids like this compound is governed by standardized experimental protocols to ensure accuracy and reproducibility. The following sections detail the principles behind the most relevant methods.

Determination of Boiling Point (OECD Guideline 103)

The Organisation for Economic Co-operation and Development (OECD) Guideline 103 outlines several methods for determining the boiling point of a substance.[10] These methods are applicable to liquids that do not undergo chemical decomposition at their boiling point.[7][11] Common techniques include:

-

Ebulliometer Method: This technique involves measuring the temperature of a boiling liquid at a known pressure. An ebulliometer is a specialized apparatus designed for precise boiling point determination.

-

Dynamic Method: This method involves measuring the vapor-recondensation temperature in the reflux while the liquid is boiling. The pressure can be varied, allowing for the determination of the boiling point at different pressures.

-

Distillation Method: This method is based on the distillation of the liquid and the measurement of the vapor temperature, along with the volume of distillate collected.[7][12] The temperature at which the liquid actively distills corresponds to its boiling point at the given pressure.

-

Siwoloboff Method: A small amount of the substance is heated in a sample tube, which is immersed in a heating bath along with a thermometer. A capillary tube, sealed at one end, is placed in the sample tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube.[7][13]

For all methods, the observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Vapor Pressure (ASTM D2879)

The American Society for Testing and Materials (ASTM) D2879 standard test method is a widely accepted procedure for determining the vapor pressure of liquids.[1][2][5][14] This method utilizes an isoteniscope.[1][2][5][14]

The experimental workflow is as follows:

-

Sample Preparation: A small amount of the liquid sample, in this case, this compound, is introduced into the isoteniscope.

-

Degassing: Any dissolved gases, such as air, are removed from the sample by gentle boiling under reduced pressure.

-

Equilibrium Measurement: The isoteniscope is placed in a constant temperature bath. The pressure of the inert gas in the system is adjusted until it equals the vapor pressure of the liquid in the bulb. This equilibrium point is observed when the liquid levels in the U-tube manometer of the isoteniscope are equal.

-

Data Collection: The vapor pressure and the corresponding temperature are recorded. This process is repeated at different temperatures to obtain a vapor pressure curve.

This method is suitable for liquids with vapor pressures between 133 Pa and 101.3 kPa.[5][15][16]

Logical Relationships

The relationship between vapor pressure, boiling point, and external pressure is a fundamental concept in physical chemistry. The following diagram illustrates this logical relationship.

The diagram above illustrates that as the temperature of a liquid increases, its vapor pressure also increases. Boiling occurs when the vapor pressure of the liquid equals the surrounding external pressure. The temperature at which this equilibrium is reached is defined as the boiling point.

References

- 1. ASTM D2879 - eralytics [eralytics.com]

- 2. petrolube.com [petrolube.com]

- 3. This compound | C8H18S | CID 8851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. laboratuar.com [laboratuar.com]

- 8. lcslaboratory.com [lcslaboratory.com]

- 9. epa.gov [epa.gov]

- 10. oecd.org [oecd.org]

- 11. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 14. ASTM D2879 (Vapor Pressure by Isoteniscope) – SPL [spllabs.com]

- 15. store.astm.org [store.astm.org]

- 16. standards.iteh.ai [standards.iteh.ai]

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Octyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

The molecular formula of tert-octyl mercaptan is C₈H₁₈S. Its structure consists of a highly branched eight-carbon chain with a thiol (-SH) group attached to a tertiary carbon. The IUPAC name, 2,4,4-trimethylpentane-2-thiol, precisely describes this arrangement.

Connectivity and Basic Structural Information

-

Chemical Formula : C₈H₁₈S

-

Molecular Weight : 146.30 g/mol

-

IUPAC Name : 2,4,4-trimethylpentane-2-thiol

-

Synonyms : tert-Octanethiol, t-Octyl mercaptan

-

CAS Number : 141-59-3

Predicted Structural Parameters

Direct experimental data on the bond lengths and angles of this compound are scarce. However, a reliable estimation can be made by combining data from computational studies on its hydrocarbon analog, isooctane, and other alkanethiols. The following table summarizes these predicted parameters.

| Parameter | Bond | Predicted Value | Source/Basis for Estimation |

| Bond Lengths | C-C (alkane chain) | ~1.54 Å | Computational studies on isooctane. |

| C-H | ~1.09 Å | General for alkanes. | |

| C-S | ~1.85 Å | Typical for tertiary alkanethiols. | |

| S-H | ~1.34 Å | Typical for alkanethiols. | |

| Bond Angles | C-C-C | ~109.5° | Tetrahedral carbon, with slight distortions due to steric hindrance. |

| H-C-H | ~109.5° | Tetrahedral carbon. | |

| C-C-S | ~109.5° | Tetrahedral carbon, with potential for steric-induced variation. | |

| C-S-H | ~96° | Typical for thiols, reflecting the near p-orbital character of sulfur's non-bonding orbitals. |

Note: These values are estimations based on analogous compounds and general principles of chemical bonding. Experimental determination would be required for definitive values.

Conformational Analysis

The conformational landscape of this compound is primarily determined by rotations around its single bonds. The most significant of these are the rotations about the C-C bonds of the pentane backbone and the C-S bond. The bulky tert-butyl and thiol groups introduce considerable steric hindrance, which dictates the preferred conformations.

Rotation Around the C2-C3 Bond

The central C2-C3 bond is a key axis of rotation. The conformational analysis of isooctane provides a strong model for understanding this aspect of this compound's structure. The staggered conformations are significantly lower in energy than the eclipsed conformations. Among the staggered conformers, the anti conformation, where the bulky substituents are furthest apart, is the most stable. Gauche conformations, where these groups are closer, are of higher energy due to steric strain.

The following diagram illustrates the key staggered and eclipsed conformations arising from rotation around the C2-C3 bond, with the C2 atom at the front. For simplicity, the tert-butyl group at C4 is represented as a single large group.

A computational study on isooctane has shown that there are several low-energy conformers, with the energy differences between them being relatively small, on the order of a few kJ/mol.[1] This suggests that at room temperature, this compound likely exists as a mixture of several stable conformers.

Rotation Around the C-S Bond

Rotation around the C-S bond will also lead to different conformers. The energy barrier for this rotation is expected to be relatively low, similar to that in other small thiols. The staggered conformations, where the S-H bond is staggered with respect to the C-C bonds on the adjacent carbon, will be energetically favored over the eclipsed conformations. Given the steric bulk of the rest of the molecule, the orientation of the S-H proton is likely to be influenced by subtle intramolecular interactions.

Experimental Protocols for Structural Determination

A definitive understanding of the molecular structure and conformational preferences of this compound would require a combination of experimental techniques, primarily conducted in the gas phase to isolate individual molecules.

Microwave Spectroscopy

Microwave spectroscopy is a powerful tool for determining the precise geometry of small molecules in the gas phase.

-

Methodology : A gaseous sample of this compound would be introduced into a high-vacuum chamber and irradiated with microwave radiation. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels. By analyzing the rotational spectrum, the moments of inertia of the molecule can be determined. For a molecule with multiple conformers, separate spectra for each conformer can often be resolved, allowing for the determination of the structure of each and their relative energies from the spectral intensities. Isotopic substitution (e.g., of sulfur or carbon atoms) would be necessary to precisely determine the coordinates of each atom.

The logical workflow for a microwave spectroscopy experiment is as follows:

Gas-Phase Electron Diffraction

Gas-phase electron diffraction provides information about the distribution of internuclear distances in a molecule.

-

Methodology : A beam of high-energy electrons is passed through a gaseous sample of this compound. The electrons are scattered by the molecules, creating a diffraction pattern that is recorded. The analysis of this pattern yields a radial distribution function, which gives the probabilities of finding two nuclei at a certain distance from each other. This information can be used to determine bond lengths, bond angles, and torsional angles. For flexible molecules, the data represents an average over the populated conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a solution-phase technique, NMR spectroscopy can provide valuable information about the time-averaged conformation of a molecule.

-

Methodology : A solution of this compound in a suitable deuterated solvent would be analyzed by ¹H and ¹³C NMR. The chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between adjacent atoms. By using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, through-space proximities between protons can be identified, providing constraints on the predominant solution-phase conformation. Low-temperature NMR studies can sometimes "freeze out" individual conformers, allowing for their separate characterization.

Conclusion

The molecular structure of this compound is characterized by a highly branched carbon skeleton with a tertiary thiol group. While direct experimental data on its conformational preferences are lacking, a detailed picture can be constructed by analogy to its hydrocarbon counterpart, isooctane, and by applying the fundamental principles of conformational analysis. The molecule is expected to exist as a mixture of several low-energy staggered conformers at room temperature. A definitive characterization of its structure and conformational dynamics would require a concerted effort using gas-phase experimental techniques such as microwave spectroscopy and electron diffraction, complemented by high-level computational studies. This guide provides a foundational understanding for researchers working with this and structurally related molecules.

References

Thermochemical Properties of tert-Octyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for tert-Octyl mercaptan (2,4,4-trimethyl-2-pentanethiol). Due to a scarcity of direct experimental measurements for this specific compound, this document presents a combination of calculated data from established methodologies and detailed descriptions of the standard experimental protocols used to determine such properties for structurally similar compounds like alkanethiols.

Data Presentation

The following table summarizes the available quantitative thermochemical data for this compound. It is important to note that a significant portion of this data is derived from computational models rather than direct experimental measurement.

| Thermochemical Property | Symbol (Unit) | Value | Source & Method |

| Enthalpy of Formation (Ideal Gas) | ΔfH°gas (kJ/mol) | -178.72 | Cheméo (Joback Method)[1] |

| -245.23 | QSPR Model Prediction[1] | ||

| Standard Gibbs Free Energy of Formation | ΔfG° (kJ/mol) | 48.71 | Cheméo (Joback Method)[1] |

| Enthalpy of Fusion | ΔfusH° (kJ/mol) | 13.10 | Cheméo (Joback Method)[1] |

| Enthalpy of Vaporization | ΔvapH° (kJ/mol) | 38.84 | Cheméo (Joback Method)[1] |

| Vapor Pressure | Pvap (mmHg @ 25°C) | 5.20 | PubChem (Extrapolated)[2] |

| Ideal Gas Heat Capacity | Cp,gas (J/mol·K) | N/A | Data not available |

| Standard Entropy | S° (J/mol·K) | N/A | Data not available |

| Enthalpy of Combustion | ΔcH° (kJ/mol) | N/A | Data not available |

Experimental Protocols

While specific experimental data for this compound is limited, the following sections detail the standard methodologies that would be employed for the determination of its key thermochemical properties. These protocols are based on established practices for other organic sulfur compounds, particularly alkanethiols.

Enthalpy of Combustion

The standard enthalpy of combustion is determined using oxygen bomb calorimetry.

-

Sample Preparation: A precise mass of this compound is placed in a crucible within a high-pressure vessel (the "bomb"). A fuse wire is positioned to ensure ignition.

-

Calorimeter Assembly: The bomb is filled with high-purity oxygen and submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature of the water is recorded.

-

Combustion: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample. Corrections are made for the heat of ignition and any side reactions.

Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

-

Vapor Pressure Measurement: The vapor pressure of this compound is measured at a series of controlled temperatures using a static or dynamic apparatus.

-

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated.

-

Calculation: The enthalpy of vaporization is calculated from the slope of the resulting line, which is equal to -ΔvapH°/R, where R is the ideal gas constant.

Heat Capacity and Standard Entropy

Adiabatic calorimetry is the primary method for determining the heat capacity and, subsequently, the standard entropy of a substance.

-

Calorimeter and Sample Preparation: A precisely weighed sample of this compound is placed in a sample vessel within an adiabatic calorimeter. The system is cooled to a very low temperature, often near absolute zero.

-

Heat Input: A known quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.

-

Temperature Measurement: The temperature rise is carefully measured once thermal equilibrium is reached after each heating interval.

-

Heat Capacity Calculation: The heat capacity (Cp) at each temperature is calculated as the ratio of the heat input to the measured temperature change.

-

Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from near 0 K up to the desired temperature, accounting for the entropies of any phase transitions (solid-solid, solid-liquid) that occur within that temperature range.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of key thermochemical properties.

Caption: Workflow for Determining Enthalpy of Combustion.

Caption: Workflow for Determining Heat Capacity and Standard Entropy.

References

An In-depth Technical Guide on the Potential Decomposition Pathways of tert-Octyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Octyl mercaptan (2,4,4-trimethyl-2-pentanethiol) is a branched-chain alkylthiol used in various industrial applications. Understanding its stability and decomposition pathways is crucial for safe handling, predicting its environmental fate, and for its application in fields such as drug development where it might be used as a synthetic intermediate or where its derivatives are studied. This technical guide provides a comprehensive overview of the potential decomposition pathways of this compound, based on the established chemistry of thiols and related compounds. Due to a lack of specific experimental data for this compound in the public domain, the pathways described herein are proposed based on analogous chemical systems.

Thermal Decomposition

When subjected to high temperatures, this compound is expected to undergo thermal decomposition, primarily through the elimination of hydrogen sulfide. This pathway is common for alkyl thiols and is driven by the formation of a stable alkene.

Proposed Thermal Decomposition Pathway:

The primary thermal decomposition route is likely to be the unimolecular elimination of hydrogen sulfide (H₂S) to form 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. This reaction proceeds through a four-membered transition state. At higher temperatures, further fragmentation of the carbon skeleton can occur, leading to the formation of smaller hydrocarbons such as isobutylene and methane.

Key Decomposition Products:

-

Hydrogen Sulfide (H₂S)

-

2,4,4-trimethyl-1-pentene

-

2,4,4-trimethyl-2-pentene

-

Isobutylene

-

Methane

-

Sulfur Oxides (in the presence of oxygen)[1]

Upon heating, this compound is known to emit toxic fumes of sulfur oxides[1]. The combustion of thiols also produces toxic gases including hydrogen sulfide and sulfur oxides[2].

Oxidative Decomposition

The sulfur atom in this compound is susceptible to oxidation, leading to a variety of sulfur-containing compounds. The oxidation can be initiated by atmospheric oxygen, chemical oxidants, or biological processes. The reactivity of thiols to oxidation follows the order: primary > secondary > tertiary[3].

Proposed Oxidative Decomposition Pathway:

The initial step in the oxidation of a thiol is typically the formation of a disulfide. For this compound, this would be di-tert-octyl disulfide. This reaction can be catalyzed by metal ions. Further oxidation of the disulfide or the initial thiol can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The formation of a sulfoxide is also a key intermediate step.

Key Oxidation Products:

-

Di-tert-octyl disulfide

-

tert-Octyl sulfenic acid

-

tert-Octyl sulfinic acid

-

tert-Octyl sulfonic acid

-

tert-Octyl sulfoxide

General metabolic pathways for thiols involve oxidation to unstable sulfenic acids (RSOH), which can be further oxidized to the corresponding sulfinic (RSO₂H) and sulfonic acids (RSO₃H)[1]. With an insufficient amount of base, the primary oxidation product of n-octyl mercaptan is the disulfide[2].

Photolytic Decomposition

Direct photolysis of this compound is not expected to be a significant degradation pathway as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum[4]. However, indirect photolysis through reaction with photochemically generated reactive species in the atmosphere, such as hydroxyl radicals, can contribute to its degradation.

Biodegradation

Information on the biodegradation of this compound is limited. However, studies on similar compounds like n-octyl mercaptan show that it is not readily biodegradable[3][4]. The branched structure of this compound may further hinder microbial degradation. A potential biodegradation pathway for some thiols involves enzymatic oxidation to the corresponding disulfide[5].

Experimental Protocols

While specific experimental data for the decomposition of this compound is scarce, the following are general protocols for the techniques that would be employed to study its decomposition pathways.

Protocol 1: Thermal Decomposition Analysis using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal decomposition products of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed into a quartz sample tube.

-

Pyrolysis: The sample tube is introduced into a pyrolyzer unit interfaced with a GC-MS system. The pyrolysis is carried out under an inert atmosphere (e.g., helium) at a series of controlled temperatures (e.g., ranging from 300 °C to 800 °C) to determine the temperature dependence of decomposition.

-

GC Separation: The volatile decomposition products are swept from the pyrolyzer into the GC column. A non-polar or semi-polar capillary column is typically used to separate the various components of the pyrolysate. A temperature program is employed to achieve optimal separation.

-

MS Detection and Identification: The separated components are introduced into the mass spectrometer. Mass spectra are recorded for each eluting peak. The identification of the decomposition products is achieved by comparing their mass spectra with reference spectra in a database (e.g., NIST library) and by interpreting the fragmentation patterns.

Reference for General Py-GC-MS Methodology: [3][6][7][8]

Protocol 2: Oxidative Stability Analysis

Objective: To determine the oxidative stability of this compound and identify its oxidation products.

Methodology:

-

Reaction Setup: A solution of this compound in a suitable solvent is prepared. An oxidizing agent (e.g., hydrogen peroxide, or bubbling air/oxygen through the solution, potentially with a metal catalyst) is added. The reaction is stirred at a controlled temperature.

-

Time-course Sampling: Aliquots of the reaction mixture are taken at different time points.

-

Sample Analysis: The samples are analyzed by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer to identify and quantify the remaining this compound and the formed oxidation products.

-

Product Identification: The identification of oxidation products is based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.

Reference for General Thiol Oxidation Studies: [2][6][9][10][11][12]

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the decomposition of this compound. The tables below are provided as templates for how such data should be presented once it becomes available through experimental studies.

Table 1: Thermal Decomposition Data (Hypothetical)

| Decomposition Temperature (°C) | Major Products | Yield (%) |

| 400 | 2,4,4-trimethyl-1-pentene, H₂S | - |

| 600 | Isobutylene, H₂S, Methane | - |

Table 2: Oxidative Decomposition Data (Hypothetical)

| Oxidant | Reaction Time (h) | Major Products | Conversion (%) |

| H₂O₂ | 24 | Di-tert-octyl disulfide | - |

| Air (catalyzed) | 48 | tert-Octyl sulfonic acid | - |

Conclusion and Future Directions

This guide has outlined the potential decomposition pathways of this compound based on the fundamental chemistry of thiols. The primary routes of degradation are expected to be thermal elimination of hydrogen sulfide and oxidation of the thiol group to form disulfides and various oxidized sulfur species.